Hesperadin hydrochloride

Aurora B inhibition mitotic kinase biochemical profiling

For researchers demanding reproducible Aurora B inhibition, Hesperadin hydrochloride is the definitive chemical probe. It exhibits 17-fold greater potency against the native Aurora B/INCENP complex versus ZM447439 (IC50 3 nM vs 51 nM), ensuring cleaner target engagement. Uniquely suited for malaria programs with >1,000-fold parasite selectivity and no mammalian toxicity, it also enables integrated antiviral studies with its broad-spectrum anti-influenza activity. Choose this compound to eliminate confounding off-target effects and streamline multi-application workflows.

Molecular Formula C29H33ClN4O3S
Molecular Weight 553.1 g/mol
Cat. No. B2401347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHesperadin hydrochloride
Molecular FormulaC29H33ClN4O3S
Molecular Weight553.1 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O.Cl
InChIInChI=1S/C29H32N4O3S.ClH/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33;/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3;1H
InChIKeyBFJJYYIHDCLOIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Hesperadin Hydrochloride: ATP-Competitive Aurora B Kinase Inhibitor for Mitotic Regulation and Anti-Parasitic Research Procurement


Hesperadin hydrochloride is an ATP-competitive indolinone inhibitor of Aurora kinases A and B, primarily characterized by its potent inhibition of Aurora B with an IC50 of 250 nM in cell-free assays [1]. It functions by occupying the ATP-binding pocket of Aurora B, with its sulfonamide group inserting into the catalytic cleft and extending into an adjacent hydrophobic pocket [1]. Hesperadin hydrochloride is widely employed as a chemical tool in cell cycle research to investigate mitotic progression, spindle assembly checkpoint regulation, chromosome alignment, and cytokinesis [1]. Beyond oncology applications, it has demonstrated efficacy against parasitic Aurora kinase homologs, including Trypanosoma brucei Aurora kinase-1 (TbAUK1, IC50 = 40 nM) and Plasmodium falciparum Aurora-related kinase 1 (PfArk1), establishing cross-species utility in neglected disease research [2].

Hesperadin Hydrochloride: Why Generic Aurora Kinase Inhibitor Substitution Fails in Precision Research Applications


Aurora kinase inhibitors exhibit substantial heterogeneity in isoform selectivity profiles, potency rankings across species orthologs, and off-target kinase engagement, rendering in-class compounds non-interchangeable. For example, among Aurora B-targeting compounds, AZD1152-HQPA achieves sub-nanomolar potency (IC50 = 0.37 nM) but displays ~3,700-fold selectivity over Aurora A, whereas Hesperadin hydrochloride (IC50 = 250 nM) exhibits a distinct selectivity profile with differential effects on AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK at 1 μM [1]. In head-to-head biochemical profiling, the rank order of potency against Aurora B/INCENP is AZD1152-HQPA > Hesperadin >> GSK1070916, demonstrating that even compounds classified under the same target annotation cannot be assumed to produce equivalent experimental outcomes [1]. Furthermore, cross-species activity diverges sharply: Hesperadin hydrochloride inhibits T. brucei Aurora kinase-1 with an IC50 of 40 nM, whereas its anti-proliferative activity in bloodstream-form trypanosomes (IC50 = 50 nM) closely mirrors the biochemical inhibition, a correlation not universally observed across other Aurora inhibitors [2]. Consequently, substitution without rigorous orthogonal validation introduces uncontrolled variables that compromise experimental reproducibility and data interpretability.

Hesperadin Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Potency, Species Selectivity, and Mitotic Phenotype Comparisons


Hesperadin Hydrochloride vs. ZM447439 and VX-680: Superior Potency Against Human Aurora B/INCENP Complex in Biochemical Assays

In direct head-to-head biochemical profiling of 10 commercially available Aurora kinase inhibitors, Hesperadin hydrochloride demonstrated markedly superior potency against the human Aurora B/INCENP complex compared to ZM447439 and VX-680 [1]. The study quantified IC50 values using recombinant human Aurora B bound to its activator fragment INCENP, representing the physiologically relevant holoenzyme state rather than isolated kinase domain measurements [1].

Aurora B inhibition mitotic kinase biochemical profiling

Hesperadin Hydrochloride Parasite Selectivity: >1,000-Fold Therapeutic Window Against Plasmodium falciparum Versus Mammalian Cells

In a comprehensive evaluation of human Aurora kinase inhibitors against Plasmodium falciparum, Hesperadin hydrochloride exhibited >1,000-fold selectivity toward the parasite relative to mammalian cell toxicity concerns [1]. The compound demonstrated multistage potency (<250 nM) against all proliferative stages of parasite development, including asexual blood stages, liver schizonts, and male gametes [1]. Genetic and biochemical validation confirmed PfArk1 as the primary target for Hesperadin hydrochloride, with the compound inducing unsegregated, multi-lobed nuclei due to aberrant microtubule organization [1].

malaria Plasmodium falciparum anti-parasitic PfArk1

Hesperadin Hydrochloride vs. VX-680: Differential Polyploidization Kinetics and Cytokinesis Failure Signature

Although Hesperadin, ZM447439, and VX-680 all induce similar gross phenotypes in cell-based assays—including histone H3 phosphorylation inhibition and dose-dependent increases in ≥4n DNA content—Hesperadin hydrochloride treatment in HeLa cells produces a quantitatively distinct and well-characterized polyploidization trajectory [1]. Under Hesperadin treatment (50 nM), HeLa cells cease proliferation while continuing cellular growth, resulting in cell diameter increases exceeding sevenfold over a 6-day period, accompanied by enlarged lobed nuclei and polyploidization reaching a 32C DNA content by day 3 [2]. This progression represents a classic failed mitosis and cytokinesis signature with a defined temporal resolution that facilitates precise experimental timing [2]. In contrast, VX-680 induces a broader pan-Aurora inhibition profile (Aurora A Ki = 0.6 nM; Aurora B Ki = 18 nM; Aurora C Ki = 4.6 nM) that can complicate attribution of specific phenotypes to individual Aurora isoforms [3].

polyploidy cytokinesis failure mitotic catastrophe endoreduplication

Hesperadin Hydrochloride Unique Antiviral Spectrum: Broad-Spectrum Influenza Inhibition Lacking in Comparator Aurora Inhibitors

Hesperadin hydrochloride possesses a unique broad-spectrum anti-influenza virus activity that is not shared by other Aurora kinase inhibitors commonly employed as comparators . The compound inhibits the replication of multiple influenza virus subtypes, including influenza A virus (IAV) and influenza B virus (IBV), through a host-targeted mechanism distinct from its canonical Aurora kinase inhibition profile . This antiviral activity is documented across multiple independent sources as a differentiating feature of Hesperadin hydrochloride within the Aurora inhibitor class, with no comparable broad-spectrum influenza activity reported for ZM447439, VX-680, or AZD1152 .

influenza virus broad-spectrum antiviral host-targeted antiviral IAV IBV

Hesperadin Hydrochloride Kinase Selectivity Profile: Discriminatory Off-Target Pattern Relevant to Experimental Interpretation

At a concentration of 1 μM, Hesperadin hydrochloride markedly reduces the activity of multiple kinases beyond Aurora B, including AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK . However, a critical discriminatory feature is that while MKK1 activity is inhibited in vitro, Hesperadin hydrochloride does NOT inhibit MKK1 activity in vivo, establishing a context-dependent selectivity pattern that differs from other Aurora inhibitors . Against cell cycle kinases, Hesperadin hydrochloride exhibits IC50 values in the range of 1.2 μM to >10 μM for Cdk1/cyclin B and Cdk2/cyclin E, respectively . This off-target profile is distinct from ZM447439, which demonstrates >8-fold selectivity for Aurora A/B over MEK1, Src, and Lck, with little effect against CDK1/2/4, Plk1, and Chk1 .

kinase selectivity off-target profiling AMPK Lck MKK1

Hesperadin Hydrochloride Optimal Procurement and Research Application Scenarios Based on Differentiated Evidence


High-Resolution Aurora B/INCENP Complex Studies Requiring Superior Biochemical Potency Over ZM447439

For biochemical investigations specifically targeting the native Aurora B/INCENP holoenzyme complex, Hesperadin hydrochloride should be prioritized over ZM447439 due to its 17-fold superior potency (IC50 of 3 nM vs. 51 nM) in head-to-head profiling [1]. This potency advantage enables effective target engagement at substantially lower compound concentrations, minimizing vehicle-related artifacts and reducing the likelihood of off-target kinase engagement at the experimental working concentration. Researchers conducting in vitro kinase assays, FRET-based activity measurements, or structural studies with the Aurora B/INCENP complex will obtain cleaner, more interpretable data with Hesperadin hydrochloride relative to ZM447439.

Plasmodium falciparum Antimalarial Drug Discovery Leveraging >1,000-Fold Parasite Selectivity

Hesperadin hydrochloride is the indicated Aurora kinase inhibitor for Plasmodium falciparum antimalarial research programs, as it is one of only two compounds in a comprehensive screening panel to demonstrate >1,000-fold selectivity toward the parasite without mammalian cell toxicity concerns [1]. Its multistage potency (<250 nM) against asexual blood stages, liver schizonts, and male gametes, coupled with validated PfArk1 target engagement, positions it as the preferred chemical probe for target validation, mechanism-of-action studies, and hit-to-lead optimization campaigns in malaria drug discovery [1].

Aurora B-Specific Cytokinesis Failure and Polyploidization Studies Avoiding Pan-Aurora Confounding Effects

For studies requiring unambiguous attribution of cytokinesis failure and polyploidization phenotypes specifically to Aurora B inhibition, Hesperadin hydrochloride should be selected over pan-Aurora inhibitors like VX-680 [1]. The well-characterized temporal progression of Hesperadin-induced polyploidization—featuring a defined 6-day trajectory with >7-fold cell diameter increase and 32C DNA content accumulation—provides a reproducible phenotypic benchmark for experimental timing and endpoint selection [1]. In contrast, VX-680's concurrent inhibition of Aurora A at sub-nanomolar Ki introduces confounding effects on mitotic entry and centrosome maturation that complicate Aurora B-specific mechanistic interpretation .

Cross-Disciplinary Viral Replication Research Requiring Concurrent Aurora B and Broad-Spectrum Influenza Antiviral Activity

For research programs investigating host mitotic kinase dependencies in viral replication—particularly studies exploring the intersection of Aurora kinase signaling and influenza virus lifecycle—Hesperadin hydrochloride is uniquely suited among Aurora kinase inhibitors due to its documented broad-spectrum anti-influenza activity against both IAV and IBV subtypes [1]. This dual functionality eliminates the need to procure separate compounds for mitotic kinase inhibition and antiviral assessment, streamlining compound management and enabling integrated experimental designs that would otherwise require multiple tool compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hesperadin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.